

Application Notes and Protocols: Analytical Standards for Ivermectin B1a Monosaccharide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin B1a monosaccharide is a key impurity and metabolite of Ivermectin B1a, a widely used broad-spectrum anti-parasitic agent. As a primary degradation product, its accurate identification and quantification are crucial for the quality control of ivermectin drug substances and formulations. This document provides detailed application notes and protocols for the analytical characterization of **Ivermectin B1a monosaccharide** analytical standards.

Ivermectin B1a monosaccharide is formed by the selective hydrolysis of the terminal oleandrose sugar from the ivermectin B1a molecule. Its presence in pharmaceutical products must be monitored to ensure safety and efficacy. These notes are intended to guide researchers and analysts in establishing robust analytical methods for this compound.

Physicochemical and Quantitative Data

Accurate analytical work relies on well-characterized reference standards. The following table summarizes the key quantitative data for **Ivermectin B1a monosaccharide**.



Property	Value	Reference(s)
Chemical Name	4'-O-de(2,6-dideoxy-3-O- methyl-α-L-arabino- hexopyranosyl)-5-O-demethyl- 22,23-dihydroavermectin A1a	[1]
CAS Number	71837-27-9	[1][2][3]
Molecular Formula	C41H62O11	[1][2][3]
Molecular Weight	730.92 g/mol	[1][4]
Appearance	White to off-white solid	[3]
Purity (by HPLC)	Typically ≥95%	[3]
Solubility	Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Poorly soluble in water.	[5]
Storage Conditions	Recommended storage at -20°C in a well-closed container.	[3]
Computed XLogP3	3.7	[4]

Experimental Protocols

The following protocols are provided as a starting point for the analysis of **Ivermectin B1a monosaccharide**. Method optimization and validation are essential for ensuring accuracy and reliability in your specific laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established stability-indicating HPLC methods for ivermectin and its related substances[6][7]. It is designed to separate **Ivermectin B1a monosaccharide** from



the parent drug and other potential impurities.

3.1.1. Chromatographic Conditions

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	A mixture of acetonitrile, methanol, and water. A common starting point is Acetonitrile:Methanol:Water (56:37:7, v/v/v).[8]
Flow Rate	1.0 - 1.5 mL/min
Detection	UV at 245 nm
Injection Volume	10 - 20 μL
Column Temperature	30°C

3.1.2. Standard and Sample Preparation

- Standard Stock Solution: Accurately weigh and dissolve a known quantity of Ivermectin B1a monosaccharide analytical standard in methanol to prepare a stock solution of approximately 1 mg/mL.
- Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard solution using the mobile phase as the diluent.

3.1.3. Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.



- Inject the working standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).
- Inject the sample solution.
- Calculate the purity of the **Ivermectin B1a monosaccharide** by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of **Ivermectin B1a monosaccharide**, especially at low concentrations. The fragmentation pattern can confirm the identity of the compound.

3.2.1. LC and MS Conditions



Parameter	Recommended Conditions	
LC System	A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.	
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)	
Mobile Phase A	Water with 0.1% formic acid	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Gradient	A gradient elution starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run.	
Flow Rate	0.2 - 0.4 mL/min	
Ionization Source	Electrospray Ionization (ESI) in positive mode.	
Precursor Ion (m/z)	[M+H] ⁺ = 731.4 or [M+Na] ⁺ = 753.4	
Product Ions (m/z)	The fragmentation of the monosaccharide is expected to be similar to ivermectin B1a, involving the loss of the sugar moiety and water molecules[9].	

3.2.2. Standard Preparation

Prepare a series of calibration standards of **Ivermectin B1a monosaccharide** in a relevant matrix (e.g., mobile phase, blank formulation) to cover the expected concentration range of the samples.

3.2.3. Data Analysis

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for quantitative analysis. For qualitative identification, compare the full scan mass spectrum and the fragmentation pattern with that of a certified reference standard.



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and confirmation of the **Ivermectin B1a monosaccharide** analytical standard.

3.3.1. Sample Preparation

Dissolve 5-10 mg of the **Ivermectin B1a monosaccharide** standard in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

3.3.2. Data Acquisition

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used for complete signal assignment.

3.3.3. Expected Spectral Features

The ¹H NMR spectrum will show characteristic signals for the macrocyclic lactone core and the single sugar unit. The absence of signals corresponding to the second sugar unit of ivermectin B1a will be a key diagnostic feature. Quantitative NMR (qNMR) can also be employed for accurate purity determination using a certified internal standard[10].

Stability Indicating Method Development and Forced Degradation Studies

To ensure the analytical method can separate the **Ivermectin B1a monosaccharide** from its potential degradation products, forced degradation studies should be performed[11][12][13].

3.4.1. Stress Conditions

- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidation: 3% H₂O₂ at room temperature for 24 hours.



- Thermal Degradation: 105°C for 48 hours.
- Photostability: Exposure to UV light (e.g., 254 nm) and visible light.

3.4.2. Procedure

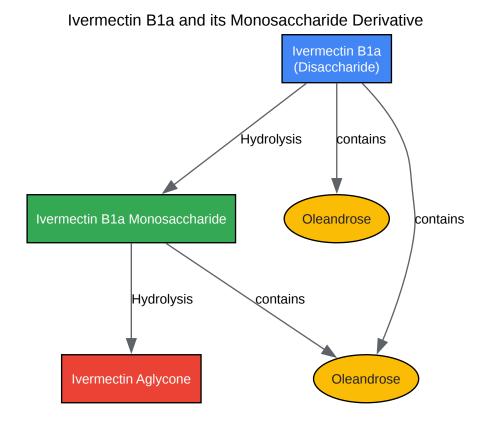
- Prepare solutions of Ivermectin B1a monosaccharide and subject them to the stress conditions outlined above.
- Analyze the stressed samples using the developed HPLC method.
- Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the main peak area.
- The method is considered stability-indicating if all degradation product peaks are wellresolved from the main peak and from each other.

Visualizations

Chemical Structure and Relationship

The following diagram illustrates the chemical structure of **Ivermectin B1a monosaccharide** and its relationship to the parent Ivermectin B1a molecule.





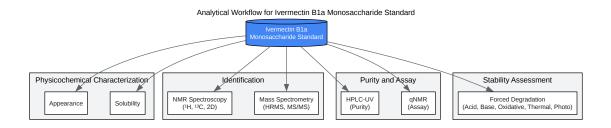
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Caption: Relationship between Ivermectin B1a and its derivatives.

Analytical Workflow for Standard Qualification

This diagram outlines a typical workflow for the qualification of an **Ivermectin B1a monosaccharide** analytical standard.





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Caption: Workflow for analytical standard qualification.

Conclusion

The analytical methods and data presented in these application notes provide a comprehensive framework for the analysis of **Ivermectin B1a monosaccharide** analytical standards. Adherence to these protocols, combined with proper method validation, will ensure the generation of accurate and reliable data, which is essential for regulatory compliance and the development of safe and effective pharmaceutical products. Researchers are encouraged to use this document as a guide and to further optimize these methods for their specific applications.

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